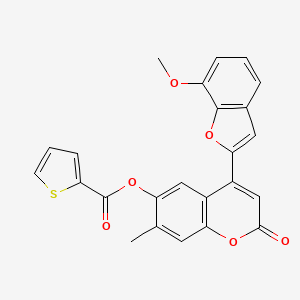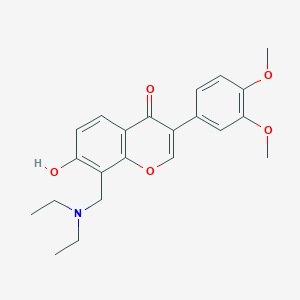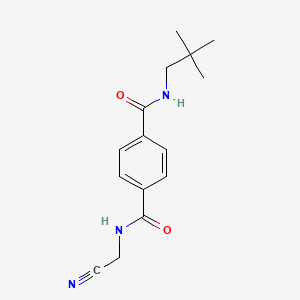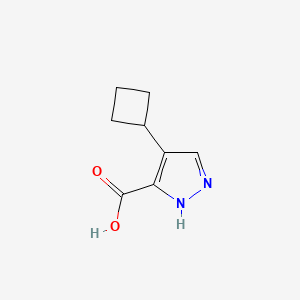![molecular formula C22H29N5O3 B2610402 2-(4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol CAS No. 900874-54-6](/img/structure/B2610402.png)
2-(4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocycle. This core is substituted with a dimethoxyphenyl group and a piperazine ring. The presence of these groups could potentially confer a variety of chemical and biological properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyrimidine core is a bicyclic structure containing nitrogen atoms, while the dimethoxyphenyl and piperazine groups add further complexity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the pyrazolo[1,5-a]pyrimidine core might undergo reactions typical of other nitrogen-containing heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the dimethoxyphenyl and piperazine groups could impact its solubility, while the pyrazolo[1,5-a]pyrimidine core might influence its stability .Wissenschaftliche Forschungsanwendungen
1. Antimicrobial and Anti-Proliferative Activities
- Research Context: A study reported the synthesis of derivatives related to the compound , focusing on their antimicrobial and anti-proliferative activities. Compounds with similar structural features displayed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, they showed promising anti-proliferative activity against various human cancer cell lines (Al-Wahaibi et al., 2021).
2. Synthesis and Anticancer Properties
- Research Context: Another study focused on synthesizing new derivatives and evaluating their antiproliferative effect against multiple human cancer cell lines. The findings suggested that specific derivatives showed good activity on all tested cell lines, highlighting the potential for cancer treatment applications (Mallesha et al., 2012).
3. Anti-Phosphodiesterase-5 Activity
- Research Context: Research on pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives, structurally similar to the compound , revealed their potential as anti‐phosphodiesterase‐5 (PDE‐5) inhibitors. This study indicated the therapeutic relevance of these compounds in treating diseases related to PDE‐5 enzyme malfunction (Su et al., 2021).
4. Antimicrobial and Anti-Inflammatory Agents
- Research Context: The synthesis of novel heterocyclic compounds derived from similar structural frameworks was reported, with an emphasis on their potential as cyclooxygenase inhibitors and for analgesic and anti-inflammatory applications (Abu‐Hashem et al., 2020).
5. Antibacterial Activity and Biophysical Interactions
- Research Context: A study synthesized water-soluble pyrazolo[1,5-a]pyrimidine derivatives and characterized their antibacterial activity. It also explored their interactions with bovine serum albumin (BSA), suggesting applications in biophysical and pharmaceutical research (He et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of action
The compound “2-(4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol” could potentially interact with various biological targets due to its complex structure. For instance, pyrazolines and their derivatives have been shown to have various biological and pharmacological activities .
Mode of action
The mode of action would depend on the specific target of the compound. For example, if the compound were to interact with enzymes, it could potentially inhibit or enhance their activity, leading to changes in cellular processes .
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For instance, it could influence pathways related to oxidative stress if it has antioxidant activity .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound has antioxidant activity, it could potentially protect cells from oxidative damage .
Eigenschaften
IUPAC Name |
2-[4-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-15-13-20(26-9-7-25(8-10-26)11-12-28)27-22(23-15)21(16(2)24-27)17-5-6-18(29-3)19(14-17)30-4/h5-6,13-14,28H,7-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQZRYLRAUASDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(4-Fluorophenyl)piperazinyl]-5-(4-methylphenyl)thiopheno[2,3-d]pyrimidine](/img/structure/B2610323.png)


![7-{[(2-aminoethyl)sulfanyl]methyl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2610329.png)



![5-methyl-3-sulfanyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one; 7-methyl-3-sulfanyl-4H,5H-[1,2,3]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B2610337.png)
![2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2610340.png)

![3-butyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2610342.png)